molecular formula C10H10N2O2 B1387757 Methyl 1-methyl-1H-indazole-4-carboxylate CAS No. 1071428-42-6

Methyl 1-methyl-1H-indazole-4-carboxylate

Cat. No.: B1387757
CAS No.: 1071428-42-6
M. Wt: 190.2 g/mol
InChI Key: XSFSEOKZIRNPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Properties

IUPAC Name

methyl 1-methylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9-5-3-4-7(10(13)14-2)8(9)6-11-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFSEOKZIRNPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653312
Record name Methyl 1-methyl-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071428-42-6
Record name Methyl 1-methyl-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Methyl 1-methyl-1H-indazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indazole-4-carboxylate
  • Methyl 1H-indazole-6-carboxylate
  • 1H-indazole-4-carboxylic acid

Uniqueness

Methyl 1-methyl-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it valuable in specific research and industrial applications .

Biological Activity

Methyl 1-methyl-1H-indazole-4-carboxylate is a compound belonging to the indazole family, which has been recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Target Interactions
this compound interacts with various biological targets, particularly kinases involved in cell signaling pathways. Its binding affinity to these targets suggests potential inhibitory effects on cellular processes such as proliferation and apoptosis.

Biochemical Pathways
The compound influences several biochemical pathways, notably those related to cell cycle regulation and DNA damage response. This modulation can lead to significant changes in cellular behavior, including the induction of apoptosis in certain cancer cell lines.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

Activity Type Description
Anticancer Induces apoptosis and inhibits proliferation in various cancer cell lines.
Antiviral Exhibits activity against certain viral infections, potentially through inhibition of viral replication.
Anti-inflammatory Modulates inflammatory responses, suggesting a role in treating inflammatory diseases.
Antimicrobial Demonstrates efficacy against various bacterial strains, indicating potential use as an antibiotic.
Antidiabetic Affects metabolic pathways that may help in managing diabetes.

Case Studies and Experimental Data

Recent studies have highlighted the compound's effectiveness in vitro. For instance, a study demonstrated that this compound significantly reduced cell viability in cancerous cell lines while sparing normal cells, indicating its selective toxicity towards malignant cells .

Another investigation into its antiviral properties revealed that the compound inhibited the replication of specific viruses, suggesting its potential as a therapeutic agent in viral infections .

Cellular Effects

The compound's interaction with cellular machinery leads to profound effects on gene expression and metabolic processes. It has been shown to influence:

  • Gene Expression: Modulates genes involved in apoptosis and cell cycle regulation.
  • Cell Signaling: Alters pathways related to growth factor signaling and stress responses.
  • Metabolism: Impacts enzymatic activities linked to metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-1H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.